Ethyl 6-tert-butyl-2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 6-TERT-BUTYL-2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a benzothiophene ring, and various functional groups such as ethyl, tert-butyl, and ethoxyphenyl. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of ETHYL 6-TERT-BUTYL-2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Benzothiophene Ring: The benzothiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents.
Functional Group Modifications: The ethyl, tert-butyl, and ethoxyphenyl groups are introduced through various substitution reactions, often using reagents such as ethyl bromide, tert-butyl chloride, and ethoxybenzene under specific conditions.
Coupling Reactions: The final step involves coupling the quinoline and benzothiophene moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 6-TERT-BUTYL-2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, using palladium catalysts and boron or halogen-containing reagents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of the original compound with different functional groups or oxidation states.
Scientific Research Applications
ETHYL 6-TERT-BUTYL-2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and kinetics.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ETHYL 6-TERT-BUTYL-2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
ETHYL 6-TERT-BUTYL-2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other quinoline and benzothiophene derivatives, such as:
Quinoline-4-carboxylate: Similar in structure but lacks the benzothiophene ring.
Benzothiophene-2-carboxylate: Contains the benzothiophene ring but lacks the quinoline moiety.
Ethyl 2-(3-ethoxyphenyl)quinoline-4-carboxylate: Similar but without the tert-butyl and benzothiophene groups.
The uniqueness of ETHYL 6-TERT-BUTYL-2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C33H36N2O4S |
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Molecular Weight |
556.7 g/mol |
IUPAC Name |
ethyl 6-tert-butyl-2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C33H36N2O4S/c1-6-38-22-12-10-11-20(17-22)27-19-25(23-13-8-9-14-26(23)34-27)30(36)35-31-29(32(37)39-7-2)24-16-15-21(33(3,4)5)18-28(24)40-31/h8-14,17,19,21H,6-7,15-16,18H2,1-5H3,(H,35,36) |
InChI Key |
HHULDULTAVRTPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CC(CC5)C(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
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